(Z)-3-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-23-12-4-5-13-10(8-12)2-3-11(18-13)9-14-16(22)19(17(24)25-14)7-6-15(20)21/h2-5,8-9H,6-7H2,1H3,(H,20,21)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOFGFWJIDRSBJ-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex compound that has garnered attention for its potential biological activities, particularly in antimicrobial, anticancer, and antiviral domains. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a thiazolidinone core linked to a quinoline moiety, which is known for various biological activities. The structural complexity allows for interactions with multiple biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
Research has demonstrated significant antimicrobial properties of derivatives related to this compound. For instance, a study on similar thiazolidinone derivatives revealed:
- Antibacterial Activity : Compounds exhibited activity against both Gram-positive and Gram-negative bacteria, with some showing MIC values as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli .
- Antifungal Activity : The same derivatives displayed good to excellent antifungal activity with MICs ranging from 0.004 to 0.06 mg/mL .
The data suggest that the presence of the thiazolidinone structure significantly contributes to the antibacterial and antifungal efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Proliferation Inhibition : Studies indicated that related compounds could inhibit cell growth in cancer cell lines such as MCF-7 (breast cancer) with IC50 values reported around 1.2 µM .
- Mechanism of Action : The mechanism involves inducing apoptosis as evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX in treated cells .
Antiviral Activity
Preliminary studies have also suggested antiviral properties against Hepatitis B Virus (HBV). Compounds structurally similar to this compound demonstrated significant inhibition of HBV replication at concentrations around 10 µM .
Structure–Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications on the thiazolidinone and quinoline moieties can enhance biological activity:
Case Studies
Several case studies highlight the compound's potential:
- Antibacterial Efficacy : A derivative exhibited a remarkable MIC against S. aureus, outperforming traditional antibiotics like ampicillin by up to 50 times .
- Cytotoxicity in Cancer Cells : In vitro studies showed that certain derivatives led to over 90% inhibition of cell growth in MCF-7 cells at concentrations typically used in therapeutic settings .
Scientific Research Applications
Synthesis of the Compound
The synthesis of (Z)-3-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic reactions. The process generally starts with the formation of thiazolidinone derivatives, which are then reacted with quinoline derivatives to yield the final product. The synthesis has been optimized for yield and purity, often employing techniques such as NMR and mass spectrometry for characterization.
Antimicrobial Properties
Research indicates that compounds containing the thioxothiazolidin moiety exhibit notable antimicrobial activity against various pathogens. For instance:
- Antibacterial Activity : Studies have shown that derivatives of thioxothiazolidin compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of the methoxyquinoline moiety enhances this activity, likely due to increased lipophilicity and interaction with bacterial membranes .
- Antifungal Activity : The compound has also demonstrated antifungal properties against species like Candida albicans, making it a candidate for further development as an antifungal agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines:
- Cell Line Studies : In vitro studies have reported that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent antiproliferative effects .
Case Study: Antimicrobial Efficacy
In a study focused on synthesizing thioxothiazolidin derivatives, researchers tested various compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited zones of inhibition ranging from 15 mm to 22 mm depending on the concentration used .
Case Study: Anticancer Screening
A comprehensive screening of synthesized derivatives, including this compound, was conducted using MCF7 and HCT116 cell lines. Results showed that certain analogs led to a significant reduction in cell viability, indicating their potential as lead compounds for anticancer drug development .
Q & A
What are the established synthetic routes for (Z)-3-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, and how do reaction conditions influence the Z/E isomer ratio?
Answer:
The compound is synthesized via Knoevenagel condensation between 6-methoxyquinoline-2-carbaldehyde and 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid. Key steps include:
- Reaction Conditions : Sodium acetate (as a base) in glacial acetic acid under reflux for 4–5 hours .
- Isolation : Precipitation in water followed by recrystallization from methanol.
- Z/E Selectivity : The Z isomer dominates (>90%) due to steric hindrance between the quinolinyl methoxy group and thiazolidinone ring, as well as conjugation stabilization. Microwave-assisted synthesis (e.g., 80°C, 30 min) can enhance yield (up to 83%) and selectivity .
How can researchers optimize reaction conditions to improve yield and purity while minimizing byproducts?
Answer:
Optimization Strategies :
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Molar Ratio | 1:1.2 (aldehyde:thiazolidinone) | Reduces unreacted starting material |
| Catalyst | Triethylamine (5 mol%) | Accelerates condensation kinetics |
| Solvent | Ethanol (reflux) | Enhances solubility of intermediates |
| Purification | Column chromatography (silica gel, DCM:MeOH 95:5) | Removes polar byproducts |
Microwave irradiation reduces reaction time (30 min vs. 5 hours) and improves yield (e.g., 83% vs. 67% for conventional heating) . Purity is confirmed via HPLC (≥95%) and elemental analysis .
What spectroscopic techniques are critical for structural characterization, and what key spectral markers validate the compound?
Answer:
Key Techniques and Markers :
How can the Z-configuration of the exocyclic double bond be confirmed without X-ray crystallography?
Answer:
Advanced Methods :
- NOESY NMR : Spatial proximity between the quinolinyl methylene proton (δ 7.3) and thiazolidinone C3-H (δ 4.2) confirms Z-geometry .
- UV-Vis/DFT Analysis :
What parameters are critical when designing biological activity assays for this compound class?
Answer:
Assay Design Considerations :
- Solubility : Pre-dissolve in DMSO (≤1% final concentration) and dilute in PBS (pH 7.4).
- Stability : Monitor via HPLC over 24 hours (RT, pH 7.4) to detect hydrolysis (e.g., thioxothiazolidinone ring opening) .
- Target Selection : Prioritize enzymes with conserved catalytic cysteines (e.g., protein tyrosine phosphatases) due to thione reactivity .
- Controls : Include RK-682 (known thiazolidinone inhibitor) and assess time-dependent inhibition .
How should contradictory results between biochemical and cellular assays be systematically resolved?
Answer:
Investigation Workflow :
Permeability : Use PAMPA assay; log P >1.5 indicates moderate cell penetration .
Metabolism : Incubate with liver microsomes (1 hour) and analyze via LC-MS for glucuronidation/sulfation .
Target Engagement : Perform CETSA (Cellular Thermal Shift Assay) to confirm binding in cells.
CRISPR Validation : Knock out putative targets (e.g., PTP1B) to isolate compound-specific effects .
What strategies can mitigate synthetic challenges such as low yields or isomerization during storage?
Answer:
Mitigation Approaches :
- Low Yields : Optimize aldehyde electronic properties (e.g., electron-withdrawing groups on quinoline enhance reactivity) .
- Isomerization : Store at -20°C in amber vials under argon. Monitor via ¹H NMR (track CH= singlet intensity) .
- Byproducts : Add scavengers (e.g., activated charcoal) during recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
